![molecular formula C15H18FN3O3S B6627709 3-fluoro-N-pyrazin-2-ylsulfonyladamantane-1-carboxamide](/img/structure/B6627709.png)
3-fluoro-N-pyrazin-2-ylsulfonyladamantane-1-carboxamide
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Overview
Description
3-fluoro-N-pyrazin-2-ylsulfonyladamantane-1-carboxamide is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of adamantane derivatives, which are known for their diverse biological activities.
Scientific Research Applications
3-fluoro-N-pyrazin-2-ylsulfonyladamantane-1-carboxamide has shown promising results in various scientific research applications. One of the most significant applications of this compound is in the field of antiviral research. Studies have shown that 3-fluoro-N-pyrazin-2-ylsulfonyladamantane-1-carboxamide exhibits potent antiviral activity against influenza A virus. This compound inhibits the replication of the virus by targeting the M2 ion channel, which is essential for the virus's replication.
Mechanism of Action
The mechanism of action of 3-fluoro-N-pyrazin-2-ylsulfonyladamantane-1-carboxamide involves its interaction with the M2 ion channel of influenza A virus. This compound binds to the channel and prevents the influx of protons, which is necessary for the virus's replication. By inhibiting the replication of the virus, 3-fluoro-N-pyrazin-2-ylsulfonyladamantane-1-carboxamide effectively reduces the viral load in infected cells.
Biochemical and Physiological Effects:
3-fluoro-N-pyrazin-2-ylsulfonyladamantane-1-carboxamide has been shown to have minimal biochemical and physiological effects. Studies have indicated that this compound is well-tolerated in animal models and does not exhibit any significant toxicity or adverse effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-fluoro-N-pyrazin-2-ylsulfonyladamantane-1-carboxamide in lab experiments is its potent antiviral activity against influenza A virus. This compound can be used as a tool to study the replication mechanism of the virus and to develop new antiviral drugs. However, the main limitation of using this compound is its high cost of synthesis, which may limit its widespread use in research.
Future Directions
There are several future directions for the research on 3-fluoro-N-pyrazin-2-ylsulfonyladamantane-1-carboxamide. One of the most promising directions is the development of new antiviral drugs based on this compound's structure. Researchers can use this compound as a template to design and synthesize new derivatives with improved antiviral activity. Another direction is the investigation of this compound's potential therapeutic applications in other diseases, such as cancer and neurodegenerative disorders. Finally, the development of more efficient and cost-effective synthesis methods for 3-fluoro-N-pyrazin-2-ylsulfonyladamantane-1-carboxamide can also be a future direction for the research.
Conclusion:
In conclusion, 3-fluoro-N-pyrazin-2-ylsulfonyladamantane-1-carboxamide is a novel compound with potent antiviral activity against influenza A virus. This compound's mechanism of action involves its interaction with the M2 ion channel of the virus, which inhibits the virus's replication. While this compound has several advantages for scientific research, such as its potential therapeutic applications and use as a tool for studying the virus's replication mechanism, its high cost of synthesis remains a limitation. However, several future directions for research on this compound, such as the development of new antiviral drugs and investigation of its potential therapeutic applications in other diseases, hold promise for its continued use in scientific research.
Synthesis Methods
The synthesis of 3-fluoro-N-pyrazin-2-ylsulfonyladamantane-1-carboxamide involves the reaction of 1-adamantanecarboxylic acid with thionyl chloride to yield 1-adamantanesulfonyl chloride. The resulting compound is then reacted with pyrazine to form 1-adamantanesulfonylpyrazine. Finally, the fluoro-substituent is introduced by reacting 1-adamantanesulfonylpyrazine with potassium fluoride and 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone. This reaction yields 3-fluoro-N-pyrazin-2-ylsulfonyladamantane-1-carboxamide.
properties
IUPAC Name |
3-fluoro-N-pyrazin-2-ylsulfonyladamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O3S/c16-15-6-10-3-11(7-15)5-14(4-10,9-15)13(20)19-23(21,22)12-8-17-1-2-18-12/h1-2,8,10-11H,3-7,9H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCAIDGASAAFDMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)F)C(=O)NS(=O)(=O)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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